molecular formula C8H5BrN2S B6590024 3-(2-bromo-1,3-thiazol-5-yl)pyridine CAS No. 263868-72-0

3-(2-bromo-1,3-thiazol-5-yl)pyridine

Cat. No.: B6590024
CAS No.: 263868-72-0
M. Wt: 241.11 g/mol
InChI Key: RMYHFDGUTDLIPM-UHFFFAOYSA-N
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Description

3-(2-bromo-1,3-thiazol-5-yl)pyridine is a heterocyclic compound that contains both a thiazole and a pyridine ring. The presence of these rings makes it a versatile compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The thiazole ring is known for its biological activity, while the pyridine ring is a common motif in many pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromo-1,3-thiazol-5-yl)pyridine typically involves the bromination of a thiazole derivative followed by coupling with a pyridine derivative. One common method involves the reaction of 2-aminothiazole with bromine to form 2-bromo-1,3-thiazole. This intermediate is then coupled with 3-pyridylboronic acid under Suzuki coupling conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-bromo-1,3-thiazol-5-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 3-(2-amino-1,3-thiazol-5-yl)pyridine derivative .

Scientific Research Applications

3-(2-bromo-1,3-thiazol-5-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-bromo-1,3-thiazol-5-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1,3-thiazole
  • 3-pyridylboronic acid
  • 2-aminothiazole

Uniqueness

3-(2-bromo-1,3-thiazol-5-yl)pyridine is unique due to the combination of the thiazole and pyridine rings, which imparts distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

263868-72-0

Molecular Formula

C8H5BrN2S

Molecular Weight

241.11 g/mol

IUPAC Name

2-bromo-5-pyridin-3-yl-1,3-thiazole

InChI

InChI=1S/C8H5BrN2S/c9-8-11-5-7(12-8)6-2-1-3-10-4-6/h1-5H

InChI Key

RMYHFDGUTDLIPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(S2)Br

Purity

95

Origin of Product

United States

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